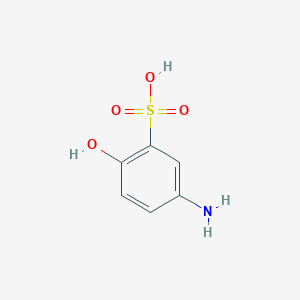

5-Amino-2-hydroxybenzenesulfonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-2-hydroxybenzenesulfonic acid is a useful research compound. Its molecular formula is C6H7NO4S and its molecular weight is 189.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81214. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the common synthetic routes for preparing 5-Amino-2-hydroxybenzenesulfonic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves sulfonation of aminophenol derivatives or selective functionalization of pre-sulfonated aromatic precursors. For example, sulfonation of 2-aminophenol using concentrated sulfuric acid under controlled temperatures (80–100°C) can yield the target compound. Reaction time (4–6 hours) and stoichiometric ratios (1:1.2 aminophenol to H₂SO₄) are critical to avoid over-sulfonation or decomposition. Post-synthesis purification via recrystallization in aqueous ethanol improves purity . Alternative routes include diazotization followed by hydrolysis, though this requires precise pH control (pH 3–4) to stabilize intermediates .

Q. How can contradictory spectroscopic data (e.g., NMR or IR) be resolved when characterizing this compound?

Advanced Research Question

Contradictions arise due to tautomerism between the amino-hydroxy groups and hydrogen bonding with the sulfonic acid moiety. To resolve this:

- Use 2D NMR (HSQC, HMBC) to map proton-carbon correlations and confirm substituent positions.

- Compare experimental IR spectra (e.g., S=O stretching at 1180–1250 cm⁻¹, O-H bending at 1400 cm⁻¹) with computational predictions (DFT).

- Validate via X-ray crystallography to resolve ambiguities in bond angles and hydrogen-bonding networks .

Q. What are the challenges in differentiating positional isomers of amino-hydroxybenzenesulfonic acids during structural elucidation?

Advanced Research Question

Positional isomers (e.g., 4-amino-3-hydroxy vs. 5-amino-2-hydroxy) exhibit nearly identical molecular weights and functional groups. Strategies include:

- HPLC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium bromide) to separate isomers based on hydrophobicity differences.

- ¹³C NMR chemical shifts : The sulfonic acid group deshields adjacent carbons, with distinct shifts for para vs. ortho substitution (e.g., δ 125–130 ppm for C-SO₃H in 5-amino-2-hydroxy vs. δ 135–140 ppm in 4-amino-3-hydroxy isomers) .

Q. How does the presence of both amino and hydroxy groups influence the acidity and solubility of this compound compared to its analogs?

Basic Research Question

The sulfonic acid group (-SO₃H) dominates acidity (pKa ~1.2), while the amino (pKa ~4.8) and hydroxy (pKa ~9.5) groups contribute to zwitterionic behavior in aqueous solutions. This enhances solubility in polar solvents (e.g., water, DMSO) compared to non-sulfonated analogs like 5-aminosalicylic acid. However, intramolecular hydrogen bonding between -NH₂ and -OH reduces solubility in non-polar media. Adjusting pH to 2–3 maximizes solubility for reaction workups .

Q. What methodological approaches are recommended for optimizing the regioselectivity in the sulfonation of aminophenol derivatives to obtain this compound?

Advanced Research Question

Regioselectivity is controlled by:

- Directing groups : The -OH group directs sulfonation to the para position, while -NH₂ activates the ortho position. Using mild sulfonating agents (e.g., SO₃-pyridine complex) at 0–5°C favors para substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.

- Catalysts : Boron trifluoride (BF₃) enhances electrophilic substitution at the desired position, improving yields to >75% .

Q. How can computational chemistry (e.g., DFT calculations) aid in predicting the reactivity and stability of this compound under varying pH conditions?

Advanced Research Question

DFT calculations (B3LYP/6-311++G**) predict:

- Protonation states : At pH < 2, both -SO₃H and -NH₂ are protonated, increasing electrophilicity.

- Tautomer stability : The keto-enol equilibrium shifts toward the enol form at higher pH, affecting reaction pathways.

- Degradation pathways : Hydrolysis of the sulfonic acid group is thermodynamically unfavorable (ΔG > 50 kcal/mol), confirming stability in acidic conditions .

Q. What are the best practices for handling and storing this compound to prevent degradation, based on its chemical properties?

Basic Research Question

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the amino group.

- Temperature : Store at 2–8°C to minimize hygroscopicity and aggregation.

- Handling : Use desiccants (silica gel) in storage vials and avoid prolonged exposure to humidity (>60% RH) .

属性

CAS 编号 |

2835-04-3 |

|---|---|

分子式 |

C6H7NO4S |

分子量 |

189.19 g/mol |

IUPAC 名称 |

5-amino-2-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H7NO4S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) |

InChI 键 |

SILINKWDNDDXTL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)O |

规范 SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)O |

Key on ui other cas no. |

2835-04-3 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。